molecular formula C9H8N2OS B2600575 2-[(1,3-Thiazol-5-yl)methoxy]pyridine CAS No. 2198439-55-1

2-[(1,3-Thiazol-5-yl)methoxy]pyridine

Cat. No.: B2600575
CAS No.: 2198439-55-1
M. Wt: 192.24
InChI Key: HFCFLHOIMLMIIB-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-5-yl)methoxy]pyridine is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom

Biochemical Analysis

Biochemical Properties

2-[(1,3-Thiazol-5-yl)methoxy]pyridine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound has been shown to affect gene expression, potentially upregulating or downregulating specific genes involved in cellular metabolism and stress responses. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, either inhibiting or enhancing their catalytic activity. This compound may also interact with DNA or RNA, influencing gene expression and protein synthesis. Additionally, this compound can modulate signal transduction pathways by binding to receptors or other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound can result in adaptive cellular responses, including changes in gene expression and metabolic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Thiazol-5-yl)methoxy]pyridine typically involves the reaction of a thiazole derivative with a pyridine derivative. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with a pyridine derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Thiazol-5-yl)methoxy]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyridine or thiazole ring.

Scientific Research Applications

2-[(1,3-Thiazol-5-yl)methoxy]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-Thiazol-4-yl)methoxy]pyridine
  • 2-[(1,3-Thiazol-2-yl)methoxy]pyridine
  • 2-[(1,3-Benzothiazol-5-yl)methoxy]pyridine

Uniqueness

2-[(1,3-Thiazol-5-yl)methoxy]pyridine is unique due to the specific positioning of the thiazole and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the methoxy group also adds to its distinctiveness, affecting its solubility and interaction with other molecules. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-(pyridin-2-yloxymethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c1-2-4-11-9(3-1)12-6-8-5-10-7-13-8/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFLHOIMLMIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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